benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate
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Overview
Description
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonyl and mesyloxymethyl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves several steps, typically starting with the piperidine ring as the core structure. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the mesyloxymethyl group is added via a mesylation reaction using methanesulfonyl chloride. The reaction conditions often require the use of bases such as triethylamine to neutralize the acidic by-products and facilitate the formation of the desired compound.
Industrial production methods for this compound may involve scaling up these reactions while ensuring the purity and yield are maintained. This often requires optimization of reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The mesyloxymethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into its medicinal properties includes investigations into its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest in drug discovery.
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with certain targets. The mesyloxymethyl group can undergo substitution reactions, leading to the formation of active intermediates that exert biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyloxycarbonyl-3-hydroxymethylpiperidine: This compound has a hydroxymethyl group instead of a mesyloxymethyl group, leading to different reactivity and applications.
1-Benzyloxycarbonyl-3-chloromethylpiperidine: The presence of a chloromethyl group makes this compound more reactive in substitution reactions compared to the mesyloxymethyl derivative.
1-Benzyloxycarbonyl-3-aminomethylpiperidine: The aminomethyl group introduces basicity and potential for forming hydrogen bonds, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C15H21NO5S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
benzyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-8-5-9-16(10-14)15(17)20-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
InChI Key |
IWIASIRXAVGINH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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